molecular formula C10H10BrNO B13557906 (5-Bromo-3-methylbenzofuran-2-yl)methanamine

(5-Bromo-3-methylbenzofuran-2-yl)methanamine

Cat. No.: B13557906
M. Wt: 240.10 g/mol
InChI Key: HHMJJUYCEJXZEA-UHFFFAOYSA-N
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Description

(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a methanamine group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-3-methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:

    Methylation: The methyl group can be introduced at the 3rd position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The methanamine group can be introduced via nucleophilic substitution using a suitable amine source like methylamine.

Industrial Production Methods

Industrial production of (5-bromo-3-methyl-1-benzofuran-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced derivatives like alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-bromo-3-methyl-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
  • (2,3-dihydro-1-benzofuran-3-yl)methanamine
  • (2,3-dihydro-1-benzofuran-5-yl)hydrazine hydrochloride

Uniqueness

(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C10H10BrNO/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3

InChI Key

HHMJJUYCEJXZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)CN

Origin of Product

United States

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